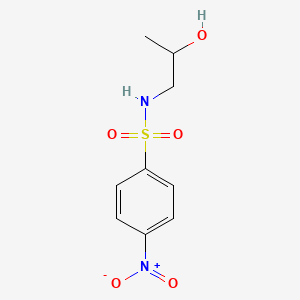
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide, also known as HPNS, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood. However, it is believed that N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This inhibition leads to an increase in the concentration of carbon dioxide in the body, which has been shown to cause hyperexcitability in the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide are varied and complex. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to cause changes in blood pressure, heart rate, and respiratory rate. It can also induce seizures and hyperexcitability in the central nervous system. Additionally, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
One advantage of using N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to induce hyperexcitability in the nervous system, which can be useful for studying the effects of hyperexcitability on neuronal function. Additionally, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, there are also limitations to using N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide in lab experiments. For example, the exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new drugs that target carbonic anhydrase, the enzyme that N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide inhibits. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide and its effects on the nervous system and other physiological systems. Finally, there is a need for more research on the potential therapeutic uses of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide, particularly in the treatment of neurological and cardiovascular disorders.
In conclusion, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its ability to induce hyperexcitability in the nervous system and cause changes in various physiological systems. While the exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood, it is believed to act by inhibiting the activity of carbonic anhydrase. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has many potential applications in future research, including the development of new drugs and the study of neurological and cardiovascular disorders.
合成法
The synthesis of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-hydroxypropylamine. This reaction results in the formation of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide as a white crystalline powder. The purity of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide can be determined by using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学的研究の応用
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been widely used in scientific research for various purposes. One of the main applications of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is in the study of the nervous system. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to induce hyperexcitability and seizures in the central nervous system, making it a useful tool for studying the effects of hyperexcitability on neuronal function. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has also been used in studies of the cardiovascular system, as it can cause changes in blood pressure and heart rate.
特性
IUPAC Name |
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-7(12)6-10-17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,7,10,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHUHCNGEHTIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5154451.png)

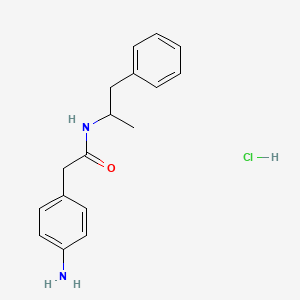
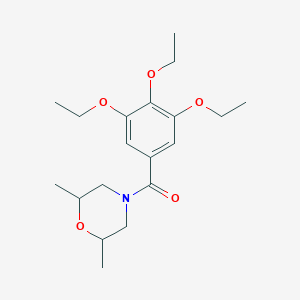
![2-chloro-N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5154471.png)
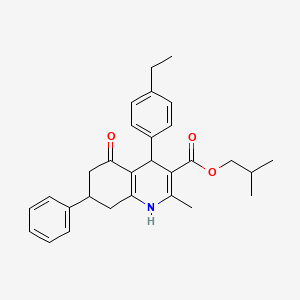
![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)
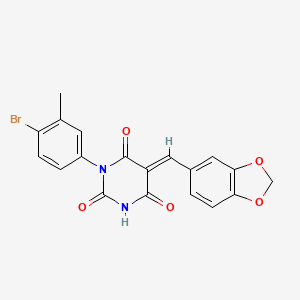
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)
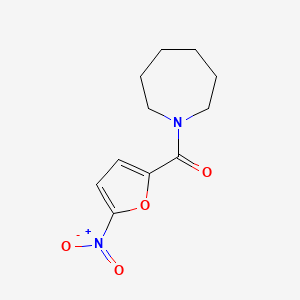
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)